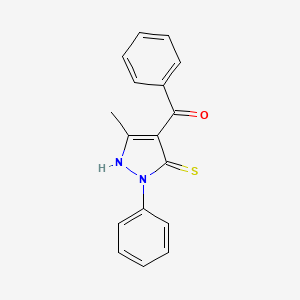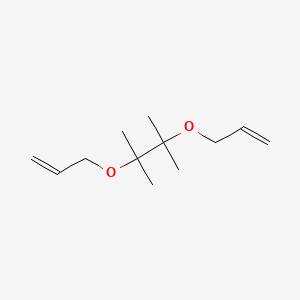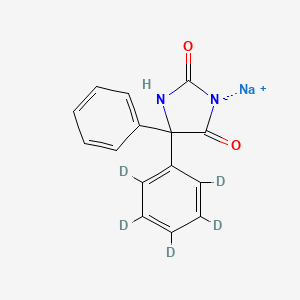
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a phenyl group and a deuterated phenyl group, which is a phenyl ring where the hydrogen atoms are replaced with deuterium. The monosodium salt form indicates that the compound is in its ionic state, with sodium acting as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt typically involves the reaction of 2,4-imidazolidinedione with phenyl-d5 and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the monosodium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and phenyl-d5 groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various imidazolidinedione derivatives with different functional groups, which can be further utilized in research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological research due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 5-(4-hydroxyphenyl)-5-phenyl-: This compound has a hydroxyl group on the phenyl ring, which can influence its reactivity and applications.
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-: The non-sodium salt form of the compound, which may have different solubility and reactivity properties.
Uniqueness
2,4-Imidazolidinedione, 5-phenyl-5-(phenyl-d5)-, monosodium salt is unique due to the presence of the deuterated phenyl group and the monosodium salt form. These features can enhance its stability, solubility, and reactivity, making it suitable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
77737-08-7 |
|---|---|
Molekularformel |
C15H11N2NaO2 |
Molekulargewicht |
279.28 g/mol |
IUPAC-Name |
sodium;5-(2,3,4,5,6-pentadeuteriophenyl)-5-phenylimidazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1/i1D,3D,4D,7D,8D; |
InChI-Schlüssel |
FJPYVLNWWICYDW-VTEWAWCOSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3)[2H])[2H].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



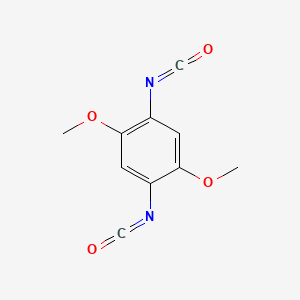

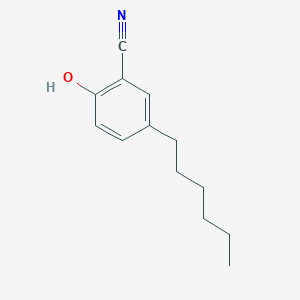
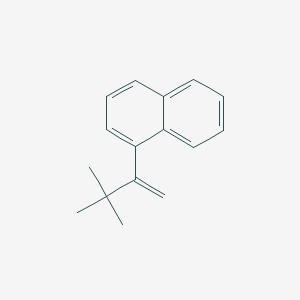
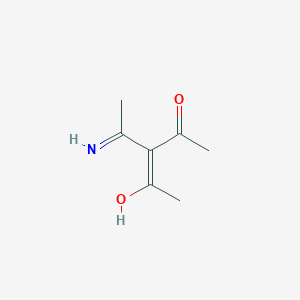

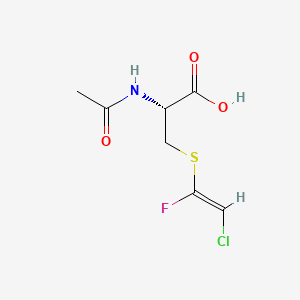

![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

